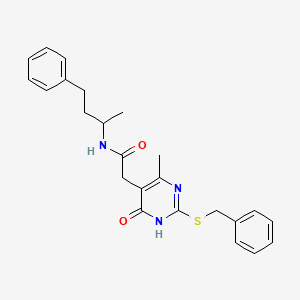
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide
Beschreibung
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide is an intriguing compound known for its distinctive structural properties and potential applications across various scientific fields. Its molecular framework contains a pyrimidine ring substituted with benzylthio and methyl groups, which contributes to its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-17(13-14-19-9-5-3-6-10-19)25-22(28)15-21-18(2)26-24(27-23(21)29)30-16-20-11-7-4-8-12-20/h3-12,17H,13-16H2,1-2H3,(H,25,28)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUNZGHWSDJDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC(C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide generally involves a multi-step process:
Formation of the Pyrimidine Core: : Starting with accessible precursors such as benzylthiourea and acetylacetone, the pyrimidine ring is constructed through a cyclization reaction under acidic or basic conditions.
Substitution Reactions: : Introduction of the benzylthio group at the second position of the pyrimidine ring via nucleophilic substitution using a benzylthiolate reagent.
Acetamide Formation: : The acetamide group is introduced through acylation, typically using acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction.
Industrial Production Methods: In industrial settings, these reactions are scaled up with optimizations for yield and purity. Catalysts and solvents are chosen to enhance reaction rates, and automated systems ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, such as:
Oxidation: : The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl groups in the pyrimidine ring can be reduced to their respective alcohols.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the benzylthio group.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution. Reactions are typically carried out under controlled temperatures ranging from ambient to reflux conditions.
Major Products: Oxidation yields sulfoxides and sulfones, reduction yields alcohols, and substitution reactions provide a variety of functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
In Chemistry: This compound serves as a building block for synthesizing more complex molecules. Its versatile functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
In Biology: Research indicates potential biological activities, such as enzyme inhibition or receptor binding, due to its structural similarity to bioactive molecules. It is explored as a lead compound in medicinal chemistry for developing new therapeutic agents.
In Medicine: Preliminary studies suggest potential applications in treating diseases where enzyme modulation is critical. Further research is underway to investigate its efficacy and safety profiles.
In Industry: It finds usage as an intermediate in the synthesis of pharmaceuticals and fine chemicals. Its unique reactivity profile aids in developing novel industrial processes.
Wirkmechanismus
The mechanism by which 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide exerts its effects involves interacting with specific molecular targets such as enzymes or receptors. Its pyrimidine core can mimic endogenous ligands, binding to active sites and modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison: When compared to other similar compounds, such as 2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidine and N-(4-phenylbutan-2-yl)acetamide separately, 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-phenylbutan-2-yl)acetamide exhibits a unique combination of properties. It leverages the reactivity of both functional groups within a single molecule.
List of Similar Compounds:2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidine
N-(4-phenylbutan-2-yl)acetamide
2-(benzylthio)-4-methylpyrimidine derivatives
This compound’s blend of functional groups and reactivity positions it as a valuable entity for further exploration in various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


